beta-Carboline-3-carboxylic acid methyl ester

Receptor Binding Benzodiazepine Pharmacology Structure-Activity Relationship

Procure β-Carboline-3-carboxylic acid methyl ester (β-CCM), the benchmark inverse agonist for GABA_A receptor research. Unlike the ethyl or propyl esters, the methyl derivative is a potent and reliable convulsant in rodent models, making it essential for seizure studies and anxiolytic screening. Its binding, reduced by GABA, is a key tool for validating inverse agonist mechanisms. Substitution with incorrect esters leads to contradictory data, so ensure your research program sources the exact methyl ester to maintain pharmacological integrity.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 69954-48-9
Cat. No. B1214925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Carboline-3-carboxylic acid methyl ester
CAS69954-48-9
Synonyms3-carbomethoxy-beta-carboline
beta-carboline-3-carboxylic acid methyl ester
beta-CCM
methyl beta-carboline-3-carboxylate
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3
InChIKeyUKHFPVCOXBJPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Carboline-3-carboxylic acid methyl ester (CAS 69954-48-9): Procurement Guide for a High-Affinity Benzodiazepine Receptor Inverse Agonist


beta-Carboline-3-carboxylic acid methyl ester (β-CCM; CAS 69954-48-9) is a synthetic tricyclic β-carboline alkaloid and a high-affinity ligand for the benzodiazepine binding site of the GABAA receptor [1]. It functions as an inverse agonist, producing pharmacological effects opposite to those of classical benzodiazepines . Its primary research utility stems from its reliable induction of anxiety-like behaviors and seizures in preclinical models, making it a standard tool compound for investigating the GABAergic system [2].

Why β-CCM Cannot Be Simply Substituted with Other β-Carboline-3-Carboxylate Esters in Research


Procurement of β-CCM must be precise; substitution with closely related analogs like the ethyl (β-CCE) or propyl (β-CCP) ester is not pharmacologically neutral. The ester moiety profoundly dictates the compound's in vitro binding profile, in vivo convulsant potency, and even its fundamental interaction with GABA at the receptor complex [1]. While the ethyl ester is a partial inverse agonist with species-dependent convulsant activity, the methyl ester is a more potent and reliable convulsant in rodent models [2]. Furthermore, the direction of GABA modulation—whether binding is enhanced or reduced—can invert depending on the ester group, as demonstrated by the contrasting effects of the methyl versus propyl esters [3]. Using an incorrect analog can therefore lead to entirely contradictory experimental outcomes.

Quantitative Evidence Guide: β-CCM Differentiation Data vs. β-CCE, β-CCP, and DMCM


High-Affinity Binding to the Benzodiazepine Receptor vs. Other Ester Derivatives

β-CCM belongs to a group of high-affinity benzodiazepine receptor ligands. In a direct comparison of several β-carboline-3-carboxylate esters using bovine cortex membranes, β-CCM, along with the ethyl and n-propyl esters, were identified as the most potent binders, while larger ester groups (n-butyl, benzyl) showed significantly reduced activity [1]. This establishes β-CCM as a potent tool compound, with an affinity profile distinct from bulkier ester analogs. Further studies using rat brain membranes confirm that β-CCM is a potent inhibitor of [3H]flunitrazepam binding, comparable to β-CCE and β-CCP in this in vitro assay [2].

Receptor Binding Benzodiazepine Pharmacology Structure-Activity Relationship

In Vivo Proconvulsant and Convulsant Activity: Direct Comparison with β-CCE

β-CCM and β-CCE exhibit a critical divergence in their in vivo pharmacological profiles. In a rodent study, β-CCM was found to be a potent convulsant. In contrast, the ethyl ester analog, β-CCE, did not cause convulsions in rats, even when administered at very high doses [1]. This difference is attributed to both pharmacodynamic and pharmacokinetic factors, including differential plasma degradation rates [1]. This makes β-CCM the preferred tool for studies requiring a reliable, small-molecule convulsant agent in rodent models, whereas β-CCE would be unsuitable for this purpose.

In Vivo Pharmacology Convulsant Activity GABA-A Receptor Inverse Agonism

Quantified Convulsant Potency vs. DMCM in DBA/2 Mice

In the DBA/2 mouse model of audiogenic seizures, β-CCM exhibits convulsant potency that is statistically indistinguishable from that of DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate), another well-studied convulsant β-carboline [1]. The ED50 values for inducing clonic seizures are 4.4 mg/kg i.p. for β-CCM and 4.6 mg/kg i.p. for DMCM. Furthermore, both compounds show near-identical proconvulsant activity, with ED50 values of 0.25 mg/kg and 0.23 mg/kg i.p., respectively, for facilitating seizure responses to an auditory stimulus [1]. This data positions β-CCM as equipotent to the standard convulsant DMCM in this specific genetic epilepsy model.

Seizure Models In Vivo Pharmacology Comparative Potency

Differential Modulation of GABA Binding: Antagonism vs. Agonism Compared to β-CCP

At the functional level, β-CCM demonstrates a distinct profile from other esters in modulating the GABAA receptor complex. In a study assessing the effects on low-affinity [3H]GABA binding to rat brain membranes, β-CCM acted as a benzodiazepine antagonist, reversing the stimulation of GABA binding by diazepam [1]. This effect was also observed with the ethyl ester (β-CCE). Critically, the propyl ester (β-CCP) displayed the opposite functional effect, acting as a benzodiazepine agonist by enhancing low-affinity GABA binding [1]. This demonstrates that the ester group is not merely a pharmacokinetic handle but a crucial determinant of intrinsic efficacy at the GABAA receptor.

GABA Pharmacology Receptor Modulation Functional Selectivity

Divergent Protection Profiles Against Seizures Induced by β-CCM vs. DMCM

While β-CCM and DMCM are equipotent convulsants in DBA/2 mice, their underlying convulsant mechanisms are not identical. This is evidenced by their differential sensitivity to blockade by the excitatory amino acid antagonist 2-amino-7-phosphonoheptanoic acid (2-APH) in photosensitive baboons [1]. Pretreatment with 2-APH prevented generalized seizures induced by DMCM but failed to block seizures induced by β-CCM [1]. This indicates that β-CCM may engage additional or distinct neural pathways compared to DMCM to trigger seizures, making it a mechanistically distinct tool for investigating convulsant pathways beyond direct GABAA receptor inverse agonism.

Seizure Pharmacology Anticonvulsant Screening Mechanism of Action

Recommended Application Scenarios for β-CCM (CAS 69954-48-9)


Standardized In Vitro Benzodiazepine Receptor Binding Assays

Use β-CCM as a reference inverse agonist in radioligand binding displacement assays to characterize novel compounds targeting the benzodiazepine binding site. Its high affinity and well-defined profile in bovine and rat cortical membranes [1] make it a reliable comparator for determining binding affinities (e.g., Ki values) of new chemical entities. Its use is supported by multiple studies showing it to be among the most potent esters in its class [1].

Induction of Acute Seizures in Rodent Models

Employ β-CCM to reliably induce convulsions in rats and mice for the study of ictogenesis and the screening of potential anticonvulsant therapies. Unlike the ethyl ester (β-CCE), β-CCM is a potent convulsant in rodents [2]. Its quantified potency in the DBA/2 mouse strain (ED50 = 4.4 mg/kg i.p.) [3] allows for precise dosing in genetic epilepsy models. It serves as a chemically distinct alternative to other convulsant agents like DMCM, with a different pharmacological sensitivity profile [3].

Functional Studies of GABAA Receptor Modulation

Utilize β-CCM to probe the functional coupling between the benzodiazepine and GABA binding sites. Its unique property of having its own binding reduced by GABA (in contrast to agonists like diazepam) [4], and its ability to act as an antagonist of diazepam's effects on GABA binding [5], makes it a powerful tool for investigating the molecular pharmacology of the GABAA receptor complex and distinguishing between agonist and inverse agonist mechanisms.

Mechanistic Differentiation of Convulsant Pathways

Apply β-CCM in seizure research where it is necessary to distinguish between different convulsant mechanisms. Its seizures, unlike those induced by DMCM, are not blocked by the NMDA antagonist 2-APH in primate models [3]. This allows researchers to use β-CCM to selectively investigate seizure pathways that are independent of NMDA receptor-mediated excitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Carboline-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.